AMG 232 vs. Nutlin-3a: 2000-Fold Superior Binding Affinity for MDM2
AMG 232 exhibits an SPR-derived equilibrium dissociation constant (KD) of 0.045 nM for MDM2, representing a 2,000-fold enhancement over the prototypical inhibitor Nutlin-3a (KD ~90 nM) [1]. This ultra-high affinity is attributed to the piperidinone scaffold's ability to induce a unique ordering of the MDM2 N-terminus, a structural feature not observed with Nutlin-3a [1].
| Evidence Dimension | Binding Affinity (SPR KD) |
|---|---|
| Target Compound Data | 0.045 nM |
| Comparator Or Baseline | Nutlin-3a: ~90 nM |
| Quantified Difference | ~2,000-fold improvement |
| Conditions | Surface plasmon resonance (SPR) assay using recombinant MDM2 protein |
Why This Matters
Superior binding affinity directly enables lower dosing and potentially reduced off-target effects, making AMG 232 the preferred choice for studies requiring maximal target engagement.
- [1] Rew, Y. et al. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development. J. Med. Chem. 2014, 57, 6332-6341. View Source
